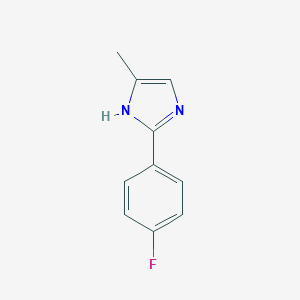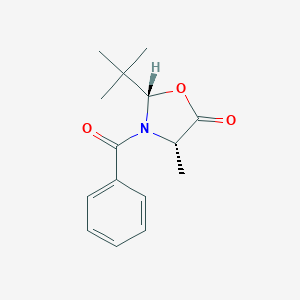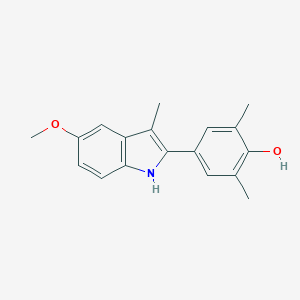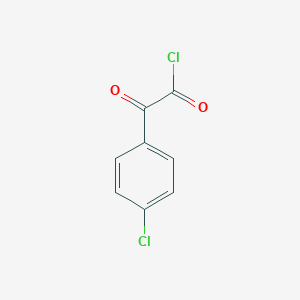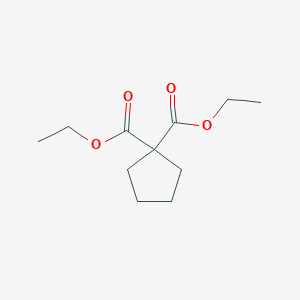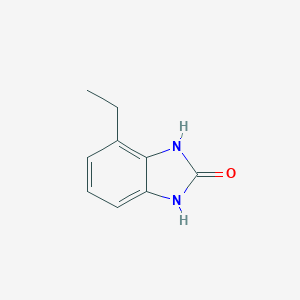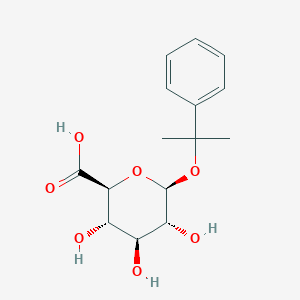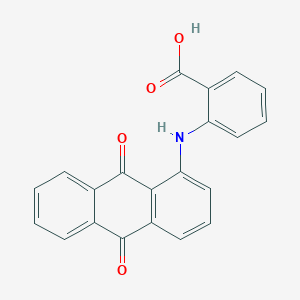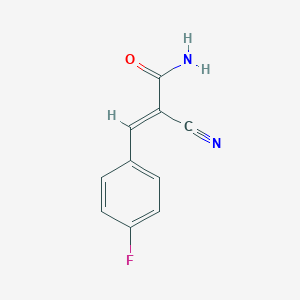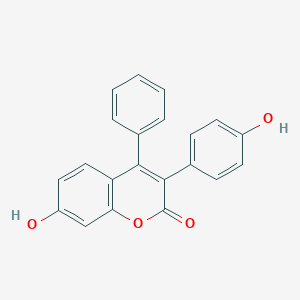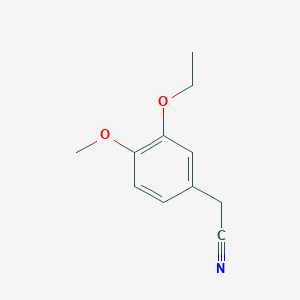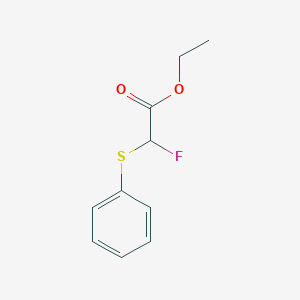
Sodium 3-dodecylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-dodecylbenzenesulfonate (SDBS) is a surfactant commonly used in scientific research applications due to its unique properties. SDBS is a water-soluble anionic surfactant that is commonly used as a detergent, emulsifier, and dispersant in various fields of research. It is also used in the production of various products, including detergents, cleaning agents, and personal care products.
作用機序
The mechanism of action of Sodium 3-dodecylbenzenesulfonate is based on its ability to lower the surface tension of water and increase the solubility of hydrophobic compounds. Sodium 3-dodecylbenzenesulfonate molecules form micelles in water, with the hydrophobic tails of the molecules facing inward and the hydrophilic heads facing outward. This allows Sodium 3-dodecylbenzenesulfonate to solubilize hydrophobic compounds, such as proteins and lipids, in aqueous solutions.
科学的研究の応用
Sodium 3-dodecylbenzenesulfonate is widely used in scientific research applications due to its unique properties. It is commonly used in the fields of biotechnology, pharmaceuticals, and environmental science. Sodium 3-dodecylbenzenesulfonate is used as a surfactant in various applications, including protein purification, DNA extraction, and cell lysis. It is also used in the production of nanoparticles and the stabilization of colloidal suspensions.
生化学的および生理学的効果
Sodium 3-dodecylbenzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been shown to disrupt the structure and function of cell membranes, leading to cell lysis and death. It has also been shown to inhibit the activity of enzymes and proteins, leading to a wide range of physiological effects.
実験室実験の利点と制限
Sodium 3-dodecylbenzenesulfonate has several advantages for use in lab experiments. It is a highly effective surfactant that can solubilize hydrophobic compounds in aqueous solutions. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of Sodium 3-dodecylbenzenesulfonate in lab experiments. It can be toxic to cells at high concentrations, and it can interfere with the activity of some enzymes and proteins.
将来の方向性
There are several future directions for research on Sodium 3-dodecylbenzenesulfonate. One area of research is the development of new synthesis methods that are more environmentally friendly and sustainable. Another area of research is the development of new applications for Sodium 3-dodecylbenzenesulfonate, particularly in the fields of biotechnology and nanotechnology. Finally, there is a need for further research on the biochemical and physiological effects of Sodium 3-dodecylbenzenesulfonate, particularly in relation to its potential toxicity and long-term effects on human health.
合成法
Sodium 3-dodecylbenzenesulfonate is synthesized by the reaction of dodecylbenzene with sulfur trioxide gas, followed by neutralization with sodium hydroxide. The resulting product is a white crystalline powder that is highly soluble in water.
特性
CAS番号 |
19589-59-4 |
|---|---|
製品名 |
Sodium 3-dodecylbenzenesulfonate |
分子式 |
C18H29NaO3S |
分子量 |
348.5 g/mol |
IUPAC名 |
sodium;3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);/q;+1/p-1 |
InChIキー |
VQOIVBPFDDLTSX-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
その他のCAS番号 |
19589-59-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



